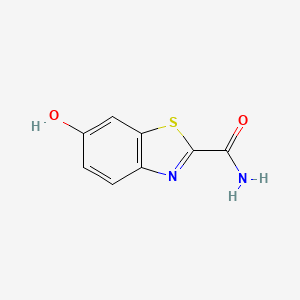
2-Benzothiazolecarboxamide, 6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolecarboxamide, 6-hydroxy- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a carbamyl group at the 2-position and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxamide, 6-hydroxy- typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound. One common method is the reaction of 2-aminobenzenethiol with urea under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolecarboxamide, 6-hydroxy- often employs scalable and cost-effective methods. The use of green chemistry principles, such as atom economy and environmentally benign reagents, is emphasized to minimize waste and reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarboxamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-carbamyl-6-oxo-benzothiazole.
Reduction: Formation of 2-amino-6-hydroxybenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzothiazolecarboxamide, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxamide, 6-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the carbamyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carbamyl group, used as a vulcanization accelerator in the rubber industry.
6-Hydroxybenzothiazole: Similar structure but lacks the carbamyl group, leading to different reactivity and applications.
Uniqueness
2-Benzothiazolecarboxamide, 6-hydroxy- is unique due to the presence of both carbamyl and hydroxyl groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H,(H2,9,12) |
InChI Key |
YVWKVSNJQPPMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















